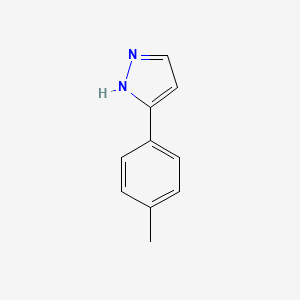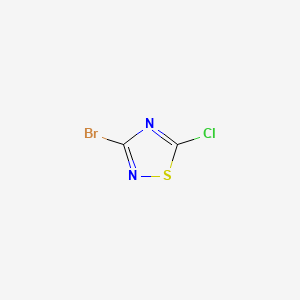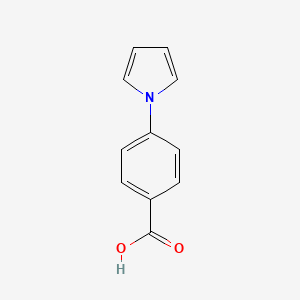
4-(1H-Pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
4-(1H-Pyrrol-1-yl)benzoic acid is a compound that features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, attached to a benzoic acid moiety. This structural motif is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The pyrrole ring is known for its aromaticity and ability to participate in hydrogen bonding, while the benzoic acid group can engage in supramolecular interactions due to its carboxylic acid functionality.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with a benzoic acid substituent, often involves multi-step organic reactions. For instance, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and related compounds has been achieved with good yields, as described in the study of potential antibacterial and antitubercular agents . These compounds were characterized using various spectroscopic techniques, indicating the robustness of the synthetic methods employed.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a related compound, 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, revealed a nearly planar benzoic acid unit inclined at a specific angle to the pyridine methoxy groups . Such structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the reactivity of both the pyrrole ring and the benzoic acid group. For instance, the formation of metal-organic frameworks (MOFs) using pyridine-substituted benzoic acid demonstrates the ability of these compounds to act as ligands and coordinate with metal ions, leading to diverse structures with unique properties . Additionally, the reactivity of the pyrrole ring allows for further functionalization, as seen in the synthesis of various substituted pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of the pyrrole ring can impart solvatochromic and thermochromic properties to metal-organic frameworks, as observed in the study of MOFs based on 4-(pyridin-4-yl)benzoic acid . The benzoic acid moiety can also contribute to the formation of hydrogen-bonded liquid crystals, as seen in the study of supramolecular hydrogen-bonded complexes . Furthermore, the corrosion inhibition properties of a pyrrole derivative on steel surfaces highlight the potential practical applications of these compounds .
Applications De Recherche Scientifique
Organotin(IV) Complexes and Biological Applications
Shahid et al. (2005) synthesized and characterized organotin(IV) complexes with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid. They evaluated these complexes for their toxicity against different bacteria and fungi, also determining LD50 data using the Brine Shrimp method. This research suggests applications in the field of microbiology and toxicology (Shahid et al., 2005).
Complexation with β-Cyclodextrin
Panja, Chowdhury, and Chakravorti (2004) studied the complexation of 4(1H-pyrrole 1-yl) benzoic acid with β-cyclodextrin in both aqueous and non-aqueous environments. They observed unique behaviors in different solvents, which could be relevant for pharmaceutical and chemical industries (Panja, Chowdhury, & Chakravorti, 2004).
Solid Thermo-Responsive Material
Han et al. (2013) discovered that the aryl-substituted pyrrole derivative 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA) has controllable fluorescence in the solid state. This finding is significant for developing temperature monitoring devices (Han et al., 2013).
Excited State Dynamics
The study by Bangal, Chakravorti, and Mustafa (1998) explored the absorption and fluorescence characteristics of 4(1 H -pyrrole 1-yl) benzoic acid in various environments. Their research contributes to the understanding of molecular behavior in different states, useful for chemical and physical sciences (Bangal, Chakravorti, & Mustafa, 1998).
Antimycobacterial Agents
Joshi et al. (2017) synthesized a series of novel pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, and assessed their antimycobacterial activities. Their findings have implications for the development of new treatments for tuberculosis (Joshi et al., 2017).
Electrochemical Applications
Makowski et al. (2007) investigated the use of 4-(pyrrole-1-yl) benzoic acid in the formation of multilayered films for potential applications in electrochemistry and material science (Makowski et al., 2007).
Co-Crystal Structure
Chesna et al. (2017) examined the co-crystal structure of benzoic acid and zwitterionic l-proline, demonstrating applications in crystallography and materials science (Chesna et al., 2017).
Retinoic Acid Receptor Antagonist
Yoshimura et al. (1995) synthesized a series of heterocyclic ring-containing benzoic acids, including derivatives with N-substituted pyrrole, to evaluate their antagonism against all-trans-retinoic acid. This research has implications in medicinal chemistry (Yoshimura et al., 1995).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSIIPKSANRIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371949 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)benzoic acid | |
CAS RN |
22106-33-8 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

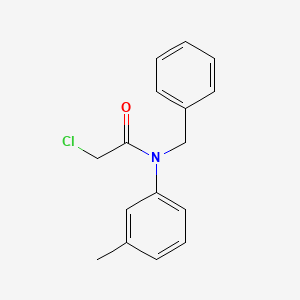
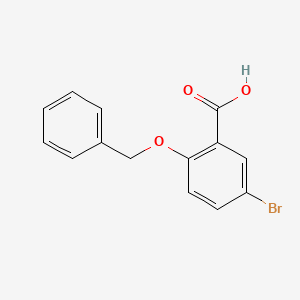
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)



![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
